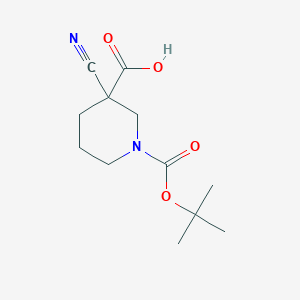

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and both cyano (-CN) and carboxylic acid (-COOH) substituents at the 3-position of the six-membered ring. Piperidine scaffolds are critical in medicinal chemistry due to their conformational rigidity and prevalence in bioactive molecules. The Boc group enhances solubility and stability during synthetic procedures, while the cyano and carboxylic acid moieties provide reactive handles for further functionalization, such as peptide coupling or nucleophilic substitution.

Properties

IUPAC Name |

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-5-12(7-13,8-14)9(15)16/h4-6,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYURTYFDXULIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-72-8 | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be formed through oxidation of corresponding alcohols or aldehydes.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Deprotection of the Boc group is typically achieved using TFA or HCl in organic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of free amines after Boc deprotection.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to stabilize amine groups through the tert-butoxycarbonyl protecting group allows for controlled reactions in multi-step synthetic pathways. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is investigated for its potential in drug development, especially in synthesizing peptide-based therapeutics. Its structural features facilitate interactions with biological targets, making it a candidate for designing novel drugs .

Enzyme Mechanisms and Biological Studies

The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. For instance, it has been part of research aimed at understanding the inhibition of specific enzymes like ADAMTS7 and ADAMTS5, which are implicated in various diseases .

Data Tables

The following tables summarize key findings from studies involving this compound:

Table 1: Inhibition Activity Against Enzymes

| Compound | ADAMTS7 (Ki nM) | ADAMTS5 (Ki nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| 2 | 380 ± 10 | 3.0 ± 0.6 |

| 3 | 40 ± 10 | 6.0 ± 1.0 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

This table illustrates the inhibitory effects of various compounds derived from or related to the target compound on specific enzymes .

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Application Area |

|---|---|---|

| This compound | Piperidine ring, Boc protecting group | Organic synthesis, medicinal chemistry |

| 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | Similar structure but different position | Drug design |

| 1-(tert-Butoxycarbonyl)-2-cyanopiperidine-2-carboxylic acid | Altered positional features | Biological studies |

This comparison highlights how variations in structure influence application areas and potential reactivity .

Case Study: Development of AKT Inhibitors

Research involving derivatives of piperidine compounds has shown promising results in developing AKT inhibitors for cancer treatment. The incorporation of the tert-butoxycarbonyl group has been crucial in optimizing these compounds for better efficacy against cancer cell lines .

Case Study: Synthesis of Chiral Building Blocks

In another study, derivatives of this compound were synthesized to create chiral building blocks for use in pharmaceuticals. The controlled synthesis allowed for high yields and purity, demonstrating the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid with analogous piperidine derivatives:

*Inferred from structural analogs; Boc contributes C₅H₉O₂, piperidine-3-carboxylic acid contributes C₆H₁₀NO₂, and -CN adds C₁N₁.

Research Findings and Functional Insights

This contrasts with 3-fluoro derivatives, where fluorine’s electronegativity enhances stability without significantly altering reactivity.

Synthetic Utility : Boc-protected piperidines are widely used in peptide synthesis and heterocyclic chemistry. For instance, 3-methyl and 3-ethyl analogs serve as precursors for antipsychotics and antivirals, while phenyl-substituted variants aid in kinase inhibitor development.

Biological Interactions: The carboxylic acid moiety enables salt bridge formation in target binding, as seen in protease inhibitors. Cyano groups may act as bioisosteres for carbonyl or nitro groups, optimizing pharmacokinetic profiles.

Biological Activity

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is a compound characterized by its unique structural features, including a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₃O₄, with a molecular weight of approximately 229.27 g/mol. The presence of the Boc group provides stability to the amine during synthetic processes, while the cyano and carboxylic acid groups enhance its reactivity and potential for biological activity.

The mechanism of action for this compound primarily revolves around its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection under acidic conditions, the free amine can participate in various biological interactions, including enzyme mechanisms and protein-ligand interactions .

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds, including those featuring carboxylic acid functionalities, exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also explored the antimicrobial potential of related compounds. For example, certain α-acyloxy carboxamides have demonstrated antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa. The structural modifications involving piperidine rings suggest that this compound may share similar antimicrobial properties .

Case Studies

- Antitumor Activity : A study reported that piperidine derivatives exhibited cytotoxic effects on various cancer cell lines. The introduction of functional groups like cyano and carboxylic acids significantly enhanced their efficacy .

- Antimicrobial Activity : In vitro tests showed that compounds with similar structures inhibited bacterial growth effectively. For instance, compounds derived from piperidine were tested against Pseudomonas aeruginosa, yielding inhibition zones comparable to standard antibiotics .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | Moderate antitumor | Induces apoptosis |

| 1-(tert-Butoxycarbonyl)-2-cyanopiperidine-2-carboxylic acid | Antimicrobial | Inhibits bacterial growth |

| 1-(tert-Butoxycarbonyl)-3-amino-piperidine-3-carboxylic acid | Potential anti-inflammatory | Modulates immune response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.